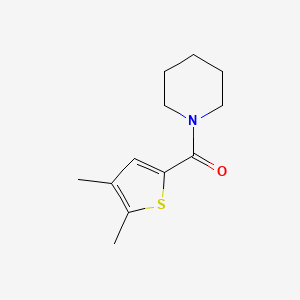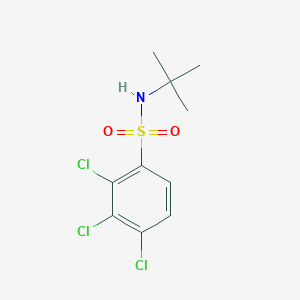
N-tert-butyl-2,3,4-trichlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-2,3,4-trichlorobenzenesulfonamide, commonly known as TBC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBC belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial agents. However, TBC is not used as a drug but rather as a research tool in various fields of study, including biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
TBC acts as a competitive inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. By inhibiting this enzyme, TBC can alter the pH of various biological fluids, leading to changes in cellular metabolism and signaling. TBC has also been shown to inhibit the activity of other enzymes such as acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects:
TBC has been shown to have a wide range of biochemical and physiological effects in various biological systems. It can alter the pH of biological fluids, inhibit the activity of enzymes, and affect cellular metabolism and signaling. TBC has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TBC is its specificity towards carbonic anhydrase, which makes it a valuable tool for studying the role of this enzyme in biological systems. TBC also has good stability and solubility, which makes it easy to handle in laboratory experiments. However, TBC has some limitations, including its potential toxicity and the need for careful handling and disposal due to its hazardous nature.
Direcciones Futuras
There are several future directions for research involving TBC. One area of interest is the development of TBC-based therapeutics for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is the use of TBC as a tool to study the role of carbonic anhydrase in physiological processes such as acid-base balance and ion transport. Additionally, TBC can be used as a probe to study the structure and function of sulfonamide-binding sites in proteins, which can lead to the development of novel drugs with improved specificity and efficacy.
Métodos De Síntesis
TBC can be synthesized through a multistep process starting from 2,3,4-trichlorobenzene. The synthesis involves the introduction of a tert-butyl group and a sulfonamide group to the benzene ring. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
TBC has been extensively used in scientific research as a tool to study the role of sulfonamides in biological systems. It has been used to investigate the binding of sulfonamides to enzymes and proteins, as well as their effects on cell metabolism and signaling pathways. TBC has also been used as a probe to study the structure and function of sulfonamide-binding sites in proteins.
Propiedades
IUPAC Name |
N-tert-butyl-2,3,4-trichlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl3NO2S/c1-10(2,3)14-17(15,16)7-5-4-6(11)8(12)9(7)13/h4-5,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQVLVFBILSWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2,3,4-trichlorobenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-ethylpiperidine-3-carboxamide](/img/structure/B7500144.png)
![Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500155.png)
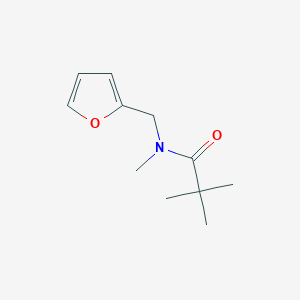

![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate](/img/structure/B7500181.png)
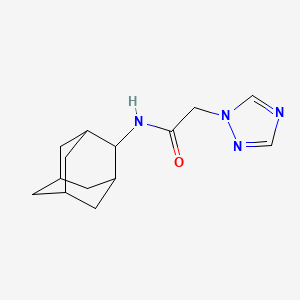
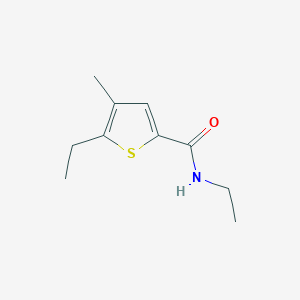
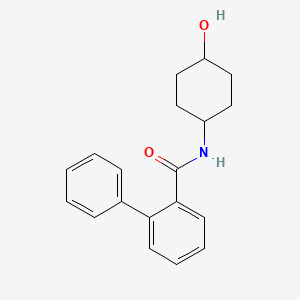

![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)
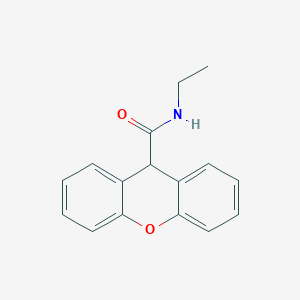
![2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine](/img/structure/B7500214.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B7500230.png)
